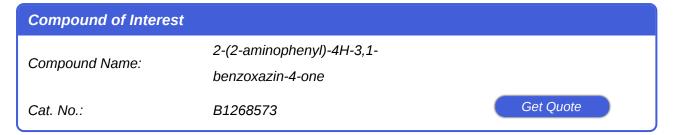


literature review on the chemistry of 4H-3,1benzoxazin-4-ones

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An In-depth Technical Guide on the Chemistry of 4H-3,1-Benzoxazin-4-ones

Introduction

4H-3,1-Benzoxazin-4-ones are a significant class of fused heterocyclic compounds, formed by the fusion of a benzene ring with a 1,3-oxazin-4-one ring.[1] This scaffold is of considerable interest in medicinal chemistry, materials science, and synthetic organic chemistry due to its versatile reactivity and wide range of biological activities.[2][3] These compounds are not only biologically active themselves but also serve as crucial precursors for the synthesis of other important heterocyclic systems, particularly quinazolinones.[1][4]

The biological profile of 4H-3,1-benzoxazin-4-one derivatives is extensive, encompassing activities such as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and enzyme inhibition.[2][3][5] For instance, specific derivatives have been identified as inhibitors of human leukocyte elastase, serine proteases, and Cathepsin G.[6][7] This whitepaper provides a comprehensive review of the chemistry of 4H-3,1-benzoxazin-4-ones, focusing on their synthesis, chemical reactivity, and pharmacological significance, tailored for researchers and professionals in drug development.

Synthesis of 4H-3,1-Benzoxazin-4-ones

The construction of the 4H-3,1-benzoxazin-4-one core is primarily achieved from anthranilic acid and its derivatives through various synthetic strategies, ranging from classical cyclization

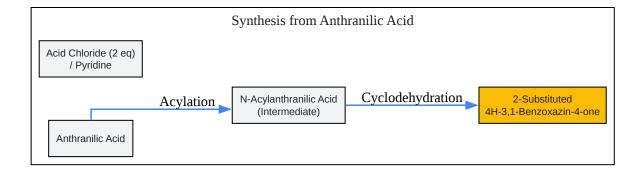


methods to modern transition-metal-catalyzed reactions.[2]

Classical Synthetic Methods

The most traditional and widely used methods involve the acylation of anthranilic acid followed by cyclodehydration.

• From Anthranilic Acid and Acid Chlorides/Anhydrides: The reaction of anthranilic acid with two equivalents of an acid chloride, typically in the presence of a base like pyridine, is a high-yield method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[4][8] The established mechanism involves the acylation of the amino group by one mole of the acid chloride, while the second mole reacts with the carboxylic group to form a mixed anhydride, which then cyclizes with the loss of an acid molecule to yield the benzoxazinone.[4] Similarly, refluxing N-acyl anthranilic acids with a dehydrating agent like acetic anhydride also produces the corresponding 2-substituted benzoxazinones.[4][9]



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Caption: General pathway for benzoxazinone synthesis.

Modern Synthetic Methods

Contemporary methods often employ transition-metal catalysis to construct the benzoxazinone ring with high efficiency and functional group tolerance.

 Palladium-Catalyzed Carbonylative Cyclization: A versatile, one-pot, three-component reaction involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid







chlorides and carbon monoxide.[6] This method is believed to proceed through the in situ formation of an amide, followed by oxidative addition to Pd(0), CO insertion, and subsequent intramolecular cyclization.[6] Another approach uses N-(o-bromoaryl)amides with paraformaldehyde as the carbonyl source in a palladium-catalyzed carbonylation reaction. [10]

 Copper-Catalyzed Reactions: A facile copper-catalyzed method has been developed based on a tandem intramolecular C-N coupling and rearrangement process.[10] Additionally, a CuCl-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids provides access to 2-substituted benzoxazinones under mild conditions.[2]

Summary of Synthetic Methods

The following table summarizes various synthetic approaches to 4H-3,1-benzoxazin-4-ones.



Starting Materials	Reagents & Conditions	2-Substituent	Yield (%)	Reference
Anthranilic Acid, Benzoyl Chloride	Pyridine	Phenyl	High	[8]
3,5- Dibromoanthranil ic Acid	Acetic Anhydride (reflux)	Methyl	-	[1]
o-lodoaniline, Benzoyl Chloride, CO	Pd(OAc) ₂ , dppp, DIPEA, Dioxane	Phenyl	95%	[6]
Anthranilic Acid, Phenylglyoxylic Acid	CuCl, O ₂ , Dioxane, 80 °C	Phenyl	87%	[2]
N-(o- bromoaryl)amide , Paraformaldehyd e	Pd(OAc) ₂ , Xantphos, K ₂ CO ₃ , 120 °C	Aryl	up to 92%	[10]
N-Acylanthranilic Acid	Cyanuric Chloride, Et₃N, Chloroform	N- Phthaloylmethyl	-	[11]

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[8]

- Reaction Setup: Dissolve anthranilic acid (1 mole) in dry pyridine.
- Reagent Addition: Slowly add benzoyl chloride (2 moles) to the solution while maintaining the temperature.
- Reaction: Stir the mixture at room temperature for a specified duration (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC.



- Work-up: Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.
- Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Chemical Reactivity of 4H-3,1-Benzoxazin-4-ones

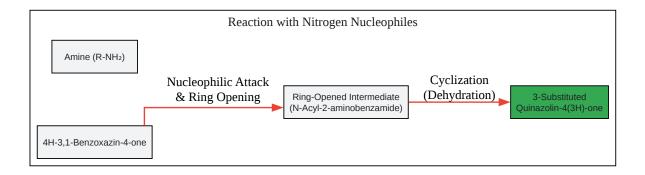
The 4H-3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at two primary electrophilic sites: the C4 carbonyl carbon and the C2 carbon. This reactivity allows for facile ring-opening, making these compounds valuable synthons for a variety of other heterocyclic structures.[4][11]

Reactions with Nitrogen Nucleophiles

The reaction of benzoxazinones with nitrogen nucleophiles is the most extensively studied transformation, providing a primary route to medicinally important quinazolin-4(3H)-ones.

- Aminolysis: Treatment with ammonia, primary amines, or secondary amines leads to the
 opening of the oxazinone ring to form an N-substituted-2-aminobenzamide intermediate,
 which then undergoes cyclization to yield the corresponding 3-substituted or 2,3disubstituted quinazolinones.[9][12]
- Reaction with Hydrazines: Hydrazine hydrate reacts similarly to afford 3-amino-4(3H)quinazolinones, which are versatile intermediates for constructing fused heterocyclic systems like triazoloquinazolines.[13][14]
- Reaction with Amino Acids: Refluxing benzoxazinones with amino acids results in the formation of quinazolone-3-acetic acid derivatives.[4]
- Other Nitrogen Nucleophiles: Hydroxylamine, semicarbazide, and o-phenylenediamine also react to produce a variety of substituted quinazolinones and related fused systems.[5][13]





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Caption: Conversion of benzoxazinones to quinazolinones.

Reactions with Carbon Nucleophiles

- Grignard Reagents: The reaction with Grignard reagents can lead to different products.
 Depending on the conditions, either tertiary carbinols are formed through the addition of two equivalents of the reagent to the carbonyl carbon, or 4,4-disubstituted benzoxazines are produced after dehydration.[13]
- Active Methylene Compounds: Base-catalyzed ring opening can occur with active methylene compounds like malononitrile, leading to heterocyclic transformations that can yield quinoline derivatives.[13]
- Friedel-Crafts Reaction: The benzoxazinone ring can undergo Friedel-Crafts acylation with aromatic hydrocarbons, resulting in ring cleavage and the formation of benzophenone derivatives.[13]

Summary of Key Reactions



Benzoxazinon e Reactant	Nucleophile/R eagent	Conditions	Product Type	Reference
2-Aryl-4H-3,1- benzoxazin-4- one	Primary Amines	Ethanol, reflux	3-Substituted- 4(3H)- quinazolinone	[9][12]
2-Aryl-4H-3,1- benzoxazin-4- one	Hydrazine Hydrate	Ethanol, reflux	3-Amino-4(3H)- quinazolinone	[13][14]
6,8-Dibromo-2- aryl-4H-3,1- benzoxazin-4- one	Malononitrile	NaOEt, Ethanol	4-Hydroxy-3- cyanoquinoline	[13]
2-Aryl-4H-3,1- benzoxazin-4- one	Phenylmagnesiu m Bromide	Ether	2- (Benzamido)triph enylcarbinol	[13]
2-Aryl-4H-3,1- benzoxazin-4- one	Thiosemicarbazi de	Ethanol, reflux	3-Thiourido- 4(3H)- quinazolinone	[12]

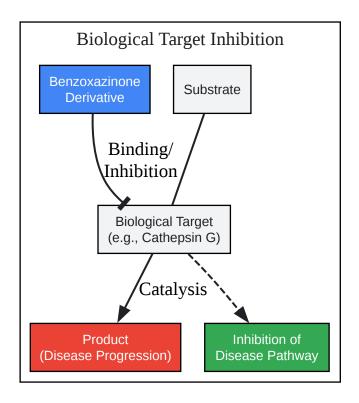
Experimental Protocol: Aminolysis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one[9]

- Reaction Setup: A mixture of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one (0.0025 mol) and an amine (e.g., piperidine, 0.005 mol) in ethanol (50 mL) is prepared in a round-bottom flask.
- Reaction: The mixture is heated under reflux for 4 hours.
- Work-up: After cooling, the solvent is evaporated under reduced pressure.
- Purification: The resulting residue is collected and recrystallized from a suitable solvent to yield the corresponding N-substituted aminobenzamide product.



Biological and Pharmacological Significance

4H-3,1-benzoxazin-4-one derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad and potent biological activities.[1][2]



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Caption: Mechanism of enzyme inhibition by benzoxazinones.

The diverse pharmacological effects are attributed to the specific substitutions on the benzoxazinone core. Key reported activities include:

- Anti-inflammatory and Analgesic: Certain derivatives have shown significant antiinflammatory and analgesic effects with reduced ulcerogenicity compared to standard NSAIDs.[15]
- Antimicrobial: Many compounds exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5][12]



- Anticancer: The benzoxazinone core is featured in compounds evaluated for anticancer activity.[2]
- Enzyme Inhibition: This is a prominent area of activity. Derivatives have been developed as potent inhibitors of human leukocyte elastase and serine proteases like Cathepsin G, which are implicated in various inflammatory diseases.[6][7]
- Other Activities: Reports also include antitubercular, antiviral, anti-HIV, and antihyperglycemic properties.[4]

Quantitative Biological Activity Data

The following table presents specific examples of biologically active 4H-3,1-benzoxazin-4-one derivatives.

Compound Structure / Name	Biological Activity	Quantitative Data	Reference
2-(Furan-2-yl)-4H-3,1- benzoxazin-4-one	Cathepsin G Inhibition	$IC_{50} = 0.84 \pm 0.11 \mu\text{M}$	[7]
2-(Pyridin-3-yl)-4H- 3,1-benzoxazin-4-one	Cathepsin G Inhibition	$IC_{50} = 2.4 \pm 0.2 \mu\text{M}$	[7]
2-(2-((2,6-dichlorophenyl)amino) benzyl)-4H-benzo[d] [4][6]oxazin-4-one	Anti-inflammatory	62.61% inhibition of paw edema	[15]
2-(2-((2,6-dichlorophenyl)amino) benzyl)-4H-benzo[d] [4][6]oxazin-4-one	Analgesic	62.36% protection (writhing test)	[15]
Various 2-Aryl Derivatives	Antibacterial (Bacillus Thuringenesis)	Good Activity	[5]

Conclusion



The chemistry of 4H-3,1-benzoxazin-4-ones is rich and multifaceted. They are accessible through a range of synthetic methods, from well-established reactions of anthranilic acid to sophisticated transition-metal-catalyzed protocols. Their key chemical feature is the electrophilic nature of the heterocyclic ring, which readily undergoes nucleophilic attack and ring-opening, providing a powerful platform for the synthesis of quinazolinones and other nitrogen-containing heterocycles. The broad spectrum of potent biological activities, particularly as enzyme inhibitors and anti-inflammatory agents, ensures that the 4H-3,1-benzoxazin-4-one scaffold will remain a subject of intense investigation for the development of new therapeutic agents.

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